molecular formula C20H18F3N3O2S B2401305 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 688336-59-6

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2401305
CAS No.: 688336-59-6
M. Wt: 421.44
InChI Key: OLXGXFYXBSHBIK-UHFFFAOYSA-N
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Description

The compound 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide features a core imidazole ring substituted with a 4-ethoxyphenyl group at position 1 and a sulfanyl linker at position 2. The acetamide moiety is connected to a 3-trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-2-28-17-8-6-16(7-9-17)26-11-10-24-19(26)29-13-18(27)25-15-5-3-4-14(12-15)20(21,22)23/h3-12H,2,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGXFYXBSHBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel class of imidazole derivatives that have garnered attention for their potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Imidazole ring
  • Substituents :
    • Ethoxyphenyl group at position 1
    • Sulfanyl group attached to the imidazole
    • Trifluoromethylphenyl group at the acetamide position

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antiviral Activity : Certain imidazoles have shown efficacy against viral infections, particularly HIV and HCV. The compound may share similar properties due to its structural similarity to known antiviral agents .
  • Antibacterial Properties : Compounds with imidazole scaffolds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Anti-inflammatory Effects : Imidazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many imidazole compounds act as inhibitors of key enzymes involved in viral replication and bacterial metabolism.
  • Receptor Modulation : These compounds can interact with various receptors, altering cellular responses and signaling pathways.
  • Oxidative Stress Reduction : Some derivatives have been shown to possess antioxidant properties, reducing oxidative damage in cells.

Antiviral Activity

A study evaluating the antiviral potential of imidazole derivatives found that certain compounds could inhibit HIV-1 reverse transcriptase with IC50 values in the low micromolar range. The specific compound's structural features may enhance its binding affinity to the enzyme, suggesting a promising avenue for further research in antiviral drug development .

Antibacterial Efficacy

In vitro studies demonstrated that similar imidazole thioacetanilides exhibited significant antibacterial activity against various pathogens. For instance, MIC values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating that modifications to the imidazole core can enhance antibacterial potency .

Anti-inflammatory Properties

Research has indicated that imidazole derivatives can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV-1 RT
AntibacterialMIC values between 3.12 - 12.5 µg/mL
Anti-inflammatoryReduction in inflammation markers

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Imidazole core : Provides a planar heterocyclic scaffold for binding interactions.
  • 3-Trifluoromethylphenyl acetamide : The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism .
Table 1: Structural Comparison with Analogous Compounds
Compound Name Heterocyclic Core Substituent on Heterocycle Acetamide Substituent Key Features Reference
Target Compound Imidazole 4-Ethoxyphenyl 3-Trifluoromethylphenyl Sulfanyl linker; high lipophilicity -
N-(4-Methoxyphenyl)acetamide None N/A 4-Methoxyphenyl Simpler structure; antimicrobial activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 6-Trifluoromethyl 3,4,5-Trimethoxyphenyl Enhanced planarity; methoxy groups
HC030031 Purine 1,3-Dimethyl-2,6-dioxo 4-Isopropylphenyl Dual heterocyclic system; purine scaffold
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole 3-Methylsulfanyl 4-Fluorophenyl Fluorine substituent; thiadiazole core

Electronic and Steric Effects

  • 4-Ethoxyphenyl vs.
  • Trifluoromethyl vs. Fluorine: The bulkier trifluoromethyl group in the target compound may enhance steric hindrance at binding sites compared to mono-fluorinated analogs, affecting selectivity .
  • Imidazole vs. Benzothiazole : Imidazole’s smaller size and nitrogen-rich environment may favor interactions with metal ions or polar residues, while benzothiazole’s extended aromatic system could improve π-π stacking .

Pharmacokinetic Considerations

  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Solubility : The ethoxy and sulfanyl groups may improve aqueous solubility relative to fully hydrophobic derivatives .

Research Findings and Methodologies

  • Docking Studies : AutoDock’s Lamarckian genetic algorithm () could predict binding modes, particularly for the imidazole core and trifluoromethylphenyl group in enzyme active sites.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

Molecular Disassembly

The compound can be dissected into three primary building blocks (Figure 1):

  • Imidazole-thiol intermediate : 1-(4-Ethoxyphenyl)imidazole-2-thiol.
  • Acetamide precursor : N-[3-(Trifluoromethyl)phenyl]chloroacetamide.
  • Coupling strategy : Thiol-alkylation to form the sulfanyl bridge.
Table 1: Key Intermediates and Their Roles
Intermediate Role Functional Groups
1-(4-Ethoxyphenyl)imidazole-2-thiol Imidazole core with thiol nucleophile Imidazole, thiol, ethoxyphenyl
N-[3-(Trifluoromethyl)phenyl]chloroacetamide Electrophilic acetamide precursor Chloroacetamide, trifluoromethylphenyl

Synthesis of 1-(4-Ethoxyphenyl)imidazole-2-thiol

Cyclocondensation Approach

The imidazole ring is typically synthesized via cyclocondensation of 4-ethoxyaniline with α-ketoaldehydes or thioureas. A modified Debus-Radziszewski reaction is employed (Scheme 1):

Reagents :

  • 4-Ethoxyaniline, glyoxal, ammonium thiocyanate, acetic acid (AcOH).
  • Conditions : Reflux at 80°C for 12 hours.

Mechanism :

  • Formation of a diimine intermediate from 4-ethoxyaniline and glyoxal.
  • Cyclization with ammonium thiocyanate to introduce the thiol group.

Yield : 68–72% after recrystallization from ethanol.

Table 2: Optimization of Cyclocondensation
Parameter Optimal Value Impact on Yield
Temperature 80°C Higher temperatures reduce side products
Solvent AcOH Enhances protonation for cyclization
Reaction Time 12 hours Shorter durations lead to incomplete reaction

Preparation of N-[3-(Trifluoromethyl)phenyl]chloroacetamide

Acylation of 3-(Trifluoromethyl)aniline

Chloroacetyl chloride is reacted with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions:

Procedure :

  • Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in dichloromethane (DCM).
  • Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C.
  • Stir for 4 hours at room temperature, then wash with NaHCO₃ and brine.

Yield : 85–90% after vacuum drying.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.01 (s, 1H, NH), 7.72–7.65 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂Cl).

Thiol-alkylation Coupling Reaction

Nucleophilic Substitution

The sulfanyl bridge is formed via SN2 reaction between the imidazole-thiol and chloroacetamide:

Reagents :

  • 1-(4-Ethoxyphenyl)imidazole-2-thiol, N-[3-(trifluoromethyl)phenyl]chloroacetamide, K₂CO₃, DMF.
  • Conditions : 60°C for 6 hours under nitrogen.

Mechanism :

  • Deprotonation of thiol by K₂CO₃ to generate thiolate.
  • Nucleophilic attack on chloroacetamide’s α-carbon.

Yield : 75–80% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Table 3: Coupling Reaction Optimization
Variable Tested Range Optimal Value
Base K₂CO₃, NaH, Et₃N K₂CO₃ (prevents over-alkylation)
Solvent DMF, THF, DCM DMF (enhances solubility)
Temperature 40–80°C 60°C (balances rate and side reactions)

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent (CA3029960A1) describes a streamlined approach combining cyclocondensation and coupling in a single reactor:

Steps :

  • Mix 4-ethoxyaniline, glyoxal, ammonium thiocyanate, and N-[3-(trifluoromethyl)phenyl]chloroacetamide in AcOH.
  • Heat at 70°C for 18 hours.

Advantages :

  • Eliminates intermediate isolation.
  • Yield : 65–70%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → EtOAc).
  • HPLC : Purity >98% using C18 column (MeCN/H₂O 70:30).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89–7.20 (m, 8H, Ar-H), 4.52 (s, 2H, SCH₂), 4.08 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).
  • HRMS (ESI+) : m/z 421.1312 [M+H]⁺ (calc. 421.1309).

Challenges and Mitigation Strategies

Thiol Oxidation

  • Issue : Thiol intermediates prone to disulfide formation.
  • Solution : Use inert atmosphere (N₂) and antioxidants (e.g., BHT).

Trifluoromethyl Group Stability

  • Issue : Acidic conditions may cleave CF₃.
  • Solution : Maintain pH >5 during reactions.

Industrial-Scale Considerations

Continuous Flow Synthesis

A patent (CN101683334A) highlights a flow chemistry protocol to enhance reproducibility:

  • Reactors : Microfluidic modules for imidazole formation and coupling.
  • Throughput : 2.5 kg/day with 95% purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution between an ethoxyphenyl imidazole-thiol intermediate and a trifluoromethylphenyl acetamide precursor. Key steps include:

  • Imidazole ring formation : Cyclization under acidic/basic conditions (e.g., HCl or KOH) .
  • Thioether linkage : Reaction of the imidazole-thiol with a bromoacetamide derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 465.09) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How do substituent modifications on the imidazole or phenyl rings affect bioactivity, and what structure-activity relationships (SAR) have been observed?

  • Methodology :

  • SAR Studies : Replace the 4-ethoxyphenyl group with methoxy, chloro, or methyl groups to evaluate changes in antimicrobial or anticancer activity .
  • Data Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate with substituent electronic/hydrophobic properties .
    • Example Finding : Fluorine substitution on the phenyl ring (e.g., 4-fluorophenyl analogs) enhances metabolic stability but may reduce solubility .

Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different assay systems?

  • Approach :

  • Assay Standardization : Validate cytotoxicity assays (MTT vs. resazurin) using consistent cell lines (e.g., HeLa or MCF-7) .
  • Control Experiments : Test for off-target effects using kinase profiling panels or gene knockout models .
    • Case Study : Discrepancies in IC₅₀ values for antifungal activity may arise from differences in fungal strain susceptibility or culture media pH .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Protocol Design :

  • Pharmacokinetics : Administer the compound (oral/i.v.) to rodent models and measure plasma half-life using LC-MS/MS. Monitor metabolites (e.g., de-ethylated ethoxyphenyl derivatives) .
  • Toxicity : Conduct acute/chronic toxicity studies with histopathological analysis of liver and kidney tissues .

Methodological Challenges and Solutions

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to recombinant proteins (e.g., EGFR or tubulin) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target enzymes (e.g., imidazole ring coordination to metal ions in active sites) .

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the acetamide moiety .

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